molecular formula C6H16N4O2 B115454 N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide CAS No. 146724-89-2

N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide

Cat. No. B115454
CAS RN: 146724-89-2
M. Wt: 176.22 g/mol
InChI Key: KCXCCSJYRGUQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide” is a chemical compound with the molecular formula C6H16N4O2 . It is also known by other names such as noc-12 and 3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene . The molecular weight of this compound is 176.22 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3/b10-8- . The Canonical SMILES representation is CCNCCN(CC)N+[O-] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 176.12732577 g/mol .

Scientific Research Applications

Nitric Oxide Donor

NOC-12 is known as a nitric oxide (NO) donor . It is similar to NOC-5 and NOC-7 but has a much longer half-life of NO release . This makes it useful in research studies that require a sustained release of nitric oxide.

Inhibition of Arterial Smooth Muscle Cell Proliferation

NOC-12 has been found to inhibit the proliferation of arterial smooth muscle cells in a dose-dependent manner . This suggests potential applications in the study and treatment of cardiovascular diseases where abnormal proliferation of these cells is a factor.

Stability in Alkaline Solutions

NOC-12 is relatively stable in alkaline solutions (pH ≥10.0) . This property could make it useful in certain experimental conditions where stability in alkaline environments is required.

Research into the Structure and Functioning of Human, Animal, and Plant Tissues and Cells

NOC-12 could be used in research into the structure and functioning of human, animal, and plant tissues and cells .

Studies into the Identification, Effects, and Control of Human, Plant, and Animal Pathogens and Toxins

NOC-12 could be used in studies into the identification, effects, and control of human, plant, and animal pathogens and toxins .

Clinical or Laboratory Studies to Test, Evaluate, and Screen Drugs, Pharmaceuticals, and Nanoparticles Used in Biomedical Applications

NOC-12 could be used in clinical or laboratory studies to test, evaluate, and screen drugs, pharmaceuticals, and nanoparticles used in biomedical applications .

Research in Biotechnology to Discover, Develop, and Refine, and Evaluate New Products

NOC-12 could be used in research in biotechnology to discover, develop, and refine, and evaluate new products .

Molecular or Biochemical Studies and Experiments in Genetic Expression, Gene Manipulation, and Recombinant DNA Technology

NOC-12 could be used in molecular or biochemical studies and experiments in genetic expression, gene manipulation, and recombinant DNA technology to develop new or alternative methods of producing products .

properties

IUPAC Name

(Z)-[ethyl-[2-(ethylamino)ethyl]amino]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKCLDSTXVCYSN-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(CC)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCN(CC)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189954
Record name N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazinyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide

CAS RN

146724-89-2
Record name N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazinyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does NOC-12 exert its biological effects?

A1: NOC-12 is a slow-releasing NO donor. [, , , , ] Upon entering biological systems, it spontaneously decomposes to release NO, which then interacts with various cellular targets, including enzymes, ion channels, and transcription factors. This interaction leads to a cascade of downstream effects, influencing cellular processes such as vasodilation, neurotransmission, and inflammation.

Q2: What is the role of cyclic guanosine monophosphate (cGMP) in NOC-12's mechanism of action?

A2: Many of NOC-12's effects are mediated through the NO/cGMP pathway. [, , , ] NO activates soluble guanylate cyclase (sGC), leading to increased intracellular cGMP levels. cGMP, in turn, activates downstream effectors like protein kinase G (PKG), influencing various cellular functions.

Q3: Does NOC-12 always act through the NO/cGMP pathway?

A3: While the NO/cGMP pathway is a major mediator of NOC-12's effects, research suggests alternative mechanisms might be involved, particularly at higher concentrations. [] For example, NOC-12 can directly interact with and modulate the activity of ion channels, such as the ryanodine receptor (RyR) in skeletal muscle. []

Q4: Does oxygen tension affect NOC-12's ability to activate RyR1 via S-nitrosylation?

A5: Studies suggest that unlike some other NO donors, NOC-12 activates RyR1 through S-nitrosylation independent of oxygen tension. [] This contrasts with the effect of NO itself, where S-nitrosylation of RyR1 is favored at physiological oxygen tension and diminished at ambient oxygen levels.

Q5: What is the molecular formula and weight of NOC-12?

A5: The molecular formula of NOC-12 is C6H16N6O2, and its molecular weight is 204.23 g/mol.

Q6: Is there any spectroscopic data available for NOC-12?

A6: While specific spectroscopic data for NOC-12 is limited in the provided research papers, its structure can be analyzed using standard techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Q7: How stable is NOC-12 under different conditions?

A8: NOC-12 is known to be a relatively unstable compound, particularly in solution and at physiological pH. [] Its stability is influenced by factors such as temperature, pH, and the presence of antioxidants or metal ions.

Q8: What strategies can be employed to improve NOC-12's stability for research or potential therapeutic applications?

A8: Several formulation strategies can be considered to enhance NOC-12's stability, including:

    Q9: What are the known toxicological effects of NOC-12?

    A10: Like many NO donors, NOC-12 can exhibit cytotoxic effects at high concentrations or with prolonged exposure. [, ] This toxicity is primarily attributed to the overproduction of NO and related reactive nitrogen species (RNS), leading to oxidative stress and cellular damage.

    Q10: What factors influence NOC-12's toxicity?

    A10: Several factors can modulate NOC-12's toxicity:

      Q11: What are the main applications of NOC-12 in in vitro studies?

      A11: NOC-12 is frequently used in cell culture studies to investigate:

      • The role of NO in cellular signaling pathways: By manipulating NO levels with NOC-12, researchers can elucidate its involvement in processes like smooth muscle relaxation, neurotransmission, and immune responses. [, ]
      • The mechanisms of NO-mediated cytotoxicity: NOC-12 allows researchers to study how excessive NO production contributes to cell death in various pathological conditions. [, ]
      • The potential therapeutic effects of NO donors: NOC-12 can be used to assess the effects of NO on cell proliferation, apoptosis, and inflammatory responses. [, , ]

      Q12: Has NOC-12 shown efficacy in any in vivo models of disease?

      A12: While NOC-12's in vivo efficacy is not extensively discussed in the provided research papers, it has been used in animal models to study:

      • The effects of NO on spinal thermal hyperalgesia: Intrathecal administration of NOC-12 was shown to induce thermal hyperalgesia in rats, suggesting a role for NO in pain signaling pathways. []
      • The impact of NO on acetylcholine release in the brain: Microinjection of NOC-12 into the pontine reticular formation of mice increased acetylcholine release, highlighting NO's role in regulating arousal. []

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.